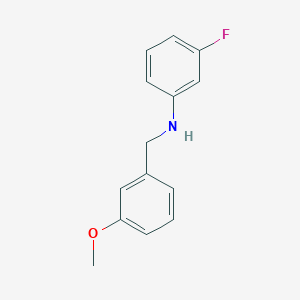![molecular formula C11H10Cl4N2O2 B5721725 N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide, also known as CP4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CP4 is a derivative of the herbicide glyphosate, which is widely used in agriculture.
作用机制
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide is a potent inhibitor of EPSPS, just like glyphosate. It binds to the active site of the enzyme and prevents the formation of the key intermediate in the biosynthesis of aromatic amino acids. This leads to the death of plants and bacteria that rely on this pathway for survival.
Biochemical and Physiological Effects
This compound has been shown to have similar biochemical and physiological effects to glyphosate. It is a potent herbicide that can kill a wide range of plants and bacteria. However, this compound is more resistant to degradation than glyphosate, which means that it may persist in the environment for longer periods of time.
实验室实验的优点和局限性
One advantage of using N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments is that it is a more stable compound than glyphosate. This means that it can be stored for longer periods of time without degrading. Additionally, this compound is more resistant to hydrolysis than glyphosate, which makes it easier to work with in aqueous solutions. However, one limitation of using this compound is that it is more expensive to synthesize than glyphosate, which may limit its use in some experiments.
未来方向
There are many potential future directions for research on N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide. One area of interest is the development of new herbicides based on this compound. Since this compound is more stable than glyphosate, it may be possible to create more effective and longer-lasting herbicides using this compound. Another area of interest is the study of the mechanisms of glyphosate resistance in plants. This compound can be used to investigate the molecular basis of resistance, which may lead to the development of new strategies for controlling resistant weeds. Finally, this compound can be used to study the structure and function of EPSPS, which may lead to the development of new drugs that target this enzyme in pathogenic bacteria.
合成方法
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide is synthesized by reacting glyphosate with trichloroacetic anhydride and 4-chloroaniline. This reaction leads to the formation of this compound, which is then purified using column chromatography. The yield of this reaction is typically around 60%.
科学研究应用
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide has various potential applications in scientific research. One of its main uses is as a tool to study the function of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is involved in the biosynthesis of aromatic amino acids in plants and bacteria, and is the target of glyphosate herbicides. This compound can be used to study the structure and function of EPSPS, as well as to investigate the mechanisms of glyphosate resistance in plants.
属性
IUPAC Name |
N-[4-chloro-3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl4N2O2/c1-2-9(18)16-6-3-4-7(12)8(5-6)17-10(19)11(13,14)15/h3-5H,2H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVOJDCBFVPRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
![4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)



![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)
